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molecular formula C7H8BrN B082478 3-Bromobenzylamine CAS No. 10269-01-9

3-Bromobenzylamine

Cat. No. B082478
M. Wt: 186.05 g/mol
InChI Key: SUYJXERPRICYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863332B2

Procedure details

37.6 g (202 mmol, 1 eq) of (3-bromophenyl)methylamine (obtained as in 1c) are dissolved in 300 ml of tetrahydrofuran. The reaction mixture is cooled to −70° C., and 166 mL (242 mmol, 1.2 eq) of 1.5 M methyllithium are then added slowly while maintaining the temperature at −70° C. The reaction mixture is stirred for 1 hour at −70° C. 306 mL (444 mmol, 2.2 eq) of 1.46 M tert-butyllithium are added while maintaining the temperature at −70° C. The reaction mixture is stirred for 45 minutes at −70° C. 103.5 mL (808 mmol, 4 eq) of trimethyl borate are added at −65° C., and the reaction mixture is then warmed to room temperature. The reaction is stopped by addition of 1 L of 1N hydrochloric acid. The pH is adjusted to 5 and the reaction medium is then extracted with n-butanol. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then chromatographed on silica gel (70/30 heptane/ethyl acetate). 11.3 g of N-methyl-3-aminophenylboronic acid are obtained. Yield=40%
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
166 mL
Type
reactant
Reaction Step Two
Quantity
306 mL
Type
reactant
Reaction Step Three
Quantity
103.5 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Name
N-methyl-3-aminophenylboronic acid
Yield
40%

Identifiers

REACTION_CXSMILES
BrC1[CH:3]=[C:4]([CH2:8][NH2:9])C=CC=1.[CH3:10][Li].[C:12]([Li])([CH3:15])([CH3:14])C.[B:17](OC)([O:20]C)[O:18]C.Cl>O1CCCC1>[CH3:10][NH:9][C:8]1[CH:4]=[C:3]([B:17]([OH:20])[OH:18])[CH:15]=[CH:12][CH:14]=1

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CN
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
166 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
Quantity
306 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
103.5 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1 hour at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at −70° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at −70° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 45 minutes at −70° C
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is then warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction medium is then extracted with n-butanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off
CUSTOM
Type
CUSTOM
Details
the residue is then chromatographed on silica gel (70/30 heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
N-methyl-3-aminophenylboronic acid
Type
product
Smiles
CNC=1C=C(C=CC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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